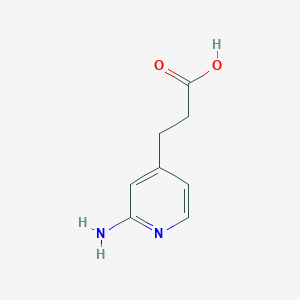

3-(2-Aminopyridin-4-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-aminopyridin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7-5-6(3-4-10-7)1-2-8(11)12/h3-5H,1-2H2,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBXXLGUCNCWQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(2-Aminopyridin-4-yl)propanoic acid CAS number and identifiers

An In-Depth Technical Guide to 3-(2-Aminopyridin-4-yl)propanoic Acid for Advanced Research

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic non-proteinogenic amino acid of significant interest to researchers in medicinal chemistry and drug development. The document details its chemical identifiers, physicochemical properties, proposed synthetic routes, and potential applications as a scaffold and building block in the creation of novel therapeutics. By synthesizing data from chemical databases and extrapolating from structurally related analogs, this guide aims to equip scientists with the foundational knowledge required to effectively incorporate this molecule into their research and development workflows. We will explore its potential role in peptide synthesis and as a fragment in targeted drug discovery, supported by detailed, representative experimental protocols and conceptual diagrams.

Core Chemical Identity and Physicochemical Properties

This compound is a unique molecular entity combining the structural features of a propanoic acid tail with a 2-aminopyridine headgroup. This arrangement offers specific steric and electronic properties that are attractive for molecular design. The primary amino group and the carboxylic acid moiety provide handles for covalent modification, while the pyridine ring introduces a key aromatic, basic, and hydrogen-bond-accepting feature.

Key Identifiers and Properties

A summary of the primary identifiers and computed physicochemical properties for this compound is presented below. These values are critical for experimental design, including reaction setup, dissolution, and analytical characterization.

| Identifier / Property | Value | Source |

| CAS Number | 751456-76-5 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [2] |

| Molecular Weight | 166.18 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| SMILES | NC1=NC=CC(CC(O)=O)=C1 | N/A |

| InChI Key | (Predicted) | N/A |

| XLogP3-AA (Predicted) | -0.9 | (Predicted) |

| Hydrogen Bond Donors | 2 | (Predicted) |

| Hydrogen Bond Acceptors | 3 | (Predicted) |

Note: Some properties are predicted based on the chemical structure as specific experimental data for this exact isomer is not widely published. Data for related isomers can be found in resources like PubChem.

Synthesis and Characterization Strategy

Proposed Retrosynthetic Pathway

The core challenge is the formation of the carbon-carbon bond between the pyridine ring and the propanoic acid side chain. A Sonogashira cross-coupling reaction provides an effective and widely used method for this transformation, starting from a halogenated 2-aminopyridine derivative.

Sources

Methodological & Application

Application Notes & Protocols: A Scalable, GMP-Compliant Synthesis of 3-(2-Aminopyridin-4-yl)propanoic Acid

Abstract

This document provides a comprehensive guide to the scalable synthesis, purification, and characterization of 3-(2-Aminopyridin-4-yl)propanoic acid, a key building block in pharmaceutical development. The protocols herein are designed with scalability and Good Manufacturing Practices (GMP) in mind, addressing the critical need for a robust and reproducible process. We detail a scientifically grounded synthetic strategy, moving from readily available starting materials to the high-purity target compound. The causality behind experimental choices, in-process controls (IPCs), and critical quality attributes (CQAs) are explained to ensure process understanding and validation. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical industry.

Introduction and Strategic Overview

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry, often serving as a crucial intermediate for Active Pharmaceutical Ingredients (APIs). Pyridine scaffolds are prevalent in pharmacology, with approximately 20% of the top 200 drugs featuring a pyridine moiety as a core component or starting material.[1] The challenge in manufacturing such intermediates lies in achieving high purity and yield in a cost-effective and scalable manner, as conventional substitution methods can be inefficient.[1]

This guide outlines a modern, robust synthetic approach designed to overcome these challenges. The chosen strategy prioritizes process safety, scalability, and the control of impurities, which are critical aspects of pharmaceutical manufacturing.[2]

Rationale for the Selected Synthetic Pathway

Several synthetic routes can be envisioned for the target molecule. After careful consideration of scalability, atom economy, and the availability of starting materials, we have selected a pathway based on a palladium-catalyzed Heck coupling reaction. This approach offers superior control over regioselectivity and is widely used in industrial settings for its reliability.[3]

The pathway begins with a commercially available, appropriately protected 2-amino-4-halopyridine, which undergoes a Heck coupling with an acrylate ester. Subsequent catalytic hydrogenation and saponification yield the final product. This multi-step process allows for purification at intermediate stages, ensuring that the final compound meets the stringent purity requirements for pharmaceutical use.

Process Safety Management

Handling the reagents and intermediates in this synthesis requires strict adherence to safety protocols. The target compound itself, along with its precursors like aminopyridines, presents several hazards.

-

Hazard Identification : 2-Aminopyridine and its derivatives are often toxic if swallowed, in contact with skin, or if inhaled.[4][5] They can cause skin irritation and serious eye damage.[5][6] It is imperative to handle these chemicals in a well-ventilated area, such as a chemical fume hood, and to wear appropriate Personal Protective Equipment (PPE).[7][8]

-

Personal Protective Equipment (PPE) : Mandated PPE includes chemical safety goggles, protective gloves resistant to the chemicals being used, and a lab coat.[8][9] For operations where dust generation is possible, respiratory protection is required.[4]

-

Handling and Storage : All aminopyridine derivatives should be stored in tightly closed containers in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents and acids.[5][9] Containers should be stored in a locked-up area accessible only to authorized personnel.[4]

-

Emergency Procedures : In case of accidental contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][9] Contaminated clothing should be removed and washed before reuse.[8]

Scalable Synthesis Workflow

The overall process is a three-step synthesis beginning from a protected 2-amino-4-bromopyridine. This workflow is designed to be robust and transferable to standard pilot plant and manufacturing equipment.

Diagram 1: Three-step synthetic pathway for the target compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl (E)-3-(2-(Boc-amino)pyridin-4-yl)acrylate (Intermediate 1)

Rationale: This Heck coupling reaction forms the carbon-carbon bond for the propanoate side chain. Using a Boc-protected aminopyridine prevents side reactions at the amino group. Palladium acetate and tri(o-tolyl)phosphine form an efficient catalytic system. Triethylamine acts as a base to neutralize the HBr generated.

-

Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with 2-(Boc-amino)-4-bromopyridine (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

-

Solvent and Reagent Addition: Add degassed toluene (10 vol) followed by triethylamine (2.0 eq). Begin stirring under a nitrogen atmosphere.

-

Substrate Addition: Add ethyl acrylate (1.5 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 100 °C and maintain for 12-18 hours.

-

In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting material is observed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the palladium catalyst. Wash the pad with toluene.

-

Combine the filtrates and wash with water (2 x 5 vol) and then with brine (1 x 5 vol).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to yield Intermediate 1 as a pale yellow solid.

Protocol 2: Synthesis of Ethyl 3-(2-(Boc-amino)pyridin-4-yl)propanoate (Intermediate 2)

Rationale: The acrylate double bond is reduced via catalytic hydrogenation. Palladium on carbon is a standard, efficient, and scalable catalyst for this transformation.

-

Reactor Setup: Charge a hydrogenation vessel with Intermediate 1 (1.0 eq) and 10% Palladium on Carbon (5% w/w).

-

Solvent Addition: Add ethanol (15 vol) to the vessel.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.

-

Reaction: Stir the mixture vigorously at room temperature for 8-12 hours.

-

IPC: Monitor the reaction by HPLC for the disappearance of Intermediate 1.

-

Work-up:

-

Carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a celite pad to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely. Keep it wet with ethanol.

-

Wash the filter cake with additional ethanol.

-

Concentrate the combined filtrates under reduced pressure to obtain Intermediate 2 as an oil or low-melting solid. This intermediate is often used in the next step without further purification if the IPC shows high purity.

-

Protocol 3: Synthesis of this compound (Final Product)

Rationale: This final step involves a one-pot deprotection of the Boc group under acidic conditions, followed by saponification (hydrolysis) of the ethyl ester to the carboxylic acid. The pH is then adjusted to the isoelectric point to precipitate the zwitterionic amino acid product.

-

Deprotection: Dissolve Intermediate 2 (1.0 eq) in 6M aqueous hydrochloric acid (10 vol).

-

Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours until HPLC analysis confirms the complete removal of the Boc group and hydrolysis of the ester.

-

Isolation and Purification:

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly adjust the pH of the solution to ~7.0 using 4M aqueous sodium hydroxide. The product will precipitate as a solid.

-

Stir the resulting slurry at 0-5 °C for 1 hour to maximize precipitation.

-

Collect the solid by vacuum filtration.

-

Wash the filter cake with cold deionized water (2 x 3 vol) and then with cold ethanol (1 x 2 vol).

-

Dry the product in a vacuum oven at 50 °C to a constant weight.

-

Analytical Characterization and Quality Control

To ensure the final product meets pharmaceutical standards, a rigorous analytical testing protocol must be implemented. This approach validates the process and guarantees the identity, strength, quality, and purity of the final compound.

Diagram 2: Quality control workflow for the final product.

Critical Quality Attributes (CQAs)

The following table summarizes the key analytical tests and their acceptance criteria for the final release of this compound. Modern analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly preferred for their sensitivity and selectivity in analyzing amino acids and their derivatives in complex matrices.[10][11]

| Test Parameter | Method | Specification | Rationale |

| Appearance | Visual Inspection | White to off-white solid | Ensures consistency and absence of gross contamination. |

| Identity | ¹H NMR, ¹³C NMR | Conforms to reference spectrum | Confirms the chemical structure of the molecule. |

| Identity | FT-IR | Conforms to reference spectrum | Confirms the presence of key functional groups. |

| Purity | HPLC (UV, 254 nm) | ≥ 99.5% | Ensures the compound is free from process-related impurities. |

| Any Single Impurity | HPLC | ≤ 0.10% | Controls specific known and unknown impurities to safe levels. |

| Molecular Weight | LC-MS | Conforms to theoretical M.W. | Confirms molecular identity and rules out major structural errors. |

| Loss on Drying (LOD) | Vacuum Oven | ≤ 0.5% | Controls the level of residual water and solvents. |

| Residue on Ignition | Muffle Furnace | ≤ 0.1% | Controls the level of inorganic impurities. |

Troubleshooting

| Issue | Potential Cause(s) | Recommended Action(s) |

| Incomplete Heck Reaction (Step 1) | Inactive catalyst; Insufficient temperature; Poor quality reagents. | Ensure catalyst is fresh. Verify reaction temperature. Use anhydrous, degassed solvents and high-purity reagents. |

| Low Yield in Hydrogenation (Step 2) | Catalyst poisoning; Insufficient hydrogen pressure; Poor mixing. | Use fresh catalyst. Ensure the system is leak-free and pressure is maintained. Increase stirring speed. |

| Incomplete Hydrolysis (Step 3) | Insufficient acid concentration or reaction time/temperature. | Increase reaction time or temperature moderately. Confirm the concentration of the HCl solution. |

| Product Fails Purity Specification | Inefficient purification; Contamination from previous steps. | Re-crystallize the material. Review the work-up procedures to prevent impurity carry-over. Analyze intermediates to pinpoint the source. |

Conclusion

The synthetic and purification protocols detailed in this application note provide a robust, scalable, and GMP-compliant pathway for the manufacturing of high-purity this compound. By integrating clear scientific rationale, in-process controls, and comprehensive analytical testing, this guide serves as a valuable resource for drug development professionals, enabling the reliable production of this key pharmaceutical intermediate. Adherence to the described safety and quality control measures is paramount to ensuring a successful and safe manufacturing campaign.

References

- Sigma-Aldrich. (2025, November 6).

- Thermo Fisher Scientific. (2010, October 19).

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 28).

- Apollo Scientific. * (2S)-2-Amino-3-(pyridin-4-yl)

- Thermo Fisher Scientific. (2021, December 24).

- Apollo Scientific. (2S)-2-Amino-3-(pyridin-4-yl)propanoic acid Product Page.

- Virginia Commonwealth University. Pharmaceutical Production Methods - Efficient Synthesis of Pyridines.

- Jubilant Ingrevia Limited.

- MDPI. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)

- RSC Publishing. (2018). A practical and scalable system for heteroaryl amino acid synthesis.

- Ivory Research. (2018, January 9). Significance of impurities in active pharmaceutical ingredients.

- WuXi AppTec. (2025, September 11). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.

- Creative Proteomics. Amino Acid Analysis Methods.

Sources

- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 2. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]

- 3. A practical and scalable system for heteroaryl amino acid synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. geneseo.edu [geneseo.edu]

- 6. 37535-49-2 Cas No. | (2S)-2-Amino-3-(pyridin-4-yl)propanoic acid | Apollo [store.apolloscientific.co.uk]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. fishersci.com [fishersci.com]

- 10. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

Using 3-(2-Aminopyridin-4-yl)propanoic acid as a peptidomimetic building block

Application Note: 3-(2-Aminopyridin-4-yl)propanoic Acid as a Peptidomimetic Building Block

Executive Summary

This guide details the application of This compound (APPA) , a specialized peptidomimetic building block primarily used as a bioisostere for the arginine side chain. Unlike natural arginine, which possesses a highly basic guanidinium group (pKa ~13.6) leading to poor oral bioavailability and rapid clearance, the 2-aminopyridine moiety of APPA offers a tunable pKa (~6.8–7.0) and a bidentate hydrogen-bonding profile. This modification is critical in the development of integrin inhibitors (e.g., RGD mimetics) and enzyme inhibitors where membrane permeability and metabolic stability are required alongside high-affinity binding.

Chemical Profile & Design Logic

The "Arginine Paradox" and the APPA Solution

In medicinal chemistry, the "Arginine Paradox" refers to the difficulty of retaining the essential electrostatic interactions of the arginine guanidinium group while eliminating its pharmacokinetic liabilities (high polarity, poor passive transport).

APPA solves this by substituting the guanidinium group with a 2-aminopyridine ring linked via a propanoic acid tail.

| Feature | L-Arginine (Natural) | APPA (Bioisostere) | Impact on Drug Design |

| Functional Group | Guanidinium | 2-Aminopyridine | Bioavailability: APPA is less polar, enhancing membrane crossing. |

| pKa | ~13.6 (Always charged) | ~6.8 (Physiological equilibrium) | Solubility/Permeability Balance: APPA exists as a mix of neutral and cationic forms at pH 7.4. |

| H-Bonding | Donor-Donor (DD) | Donor-Acceptor (DA) | Specificity: Mimics the "end-on" binding mode of Arg but allows novel H-bond networks. |

| Metabolic Stability | Susceptible to proteolysis | High stability | Half-life: Resistant to trypsin-like cleavage. |

Structural Role in Peptidomimetics

APPA is rarely used as a backbone-extending unit (like a beta-amino acid) due to the low nucleophilicity of the pyridine amine. Instead, it is utilized as an Acylating Agent in two primary modes:

-

N-Terminal Capping: Attached to the N-terminus of a peptide sequence to introduce the pharmacophore.

-

Side-Chain Reconstruction: Coupled to the

-amino group of a Lysine or Ornithine residue on-resin, effectively converting a Lys residue into a non-natural Arg-mimic.

Experimental Protocols

Protocol A: On-Resin "Side-Chain Reconstruction" Strategy

Context: Creating an internal Arginine mimic within a peptide sequence (e.g., Cyclo-[RGDfK] analogue).

Reagents Required:

-

Peptide-Resin (with orthogonal protection, e.g., Lys(Mtt) or Lys(Dde)).

-

APPA Building Block: Boc-3-(2-aminopyridin-4-yl)propanoic acid (Recommended to prevent side reactions).

-

Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) / DIPEA.

-

Deprotection Reagents: 1% TFA in DCM (for Mtt) or 2% Hydrazine in DMF (for Dde).

Step-by-Step Methodology:

-

Orthogonal Deprotection:

-

Synthesize the peptide backbone using standard Fmoc-SPPS. Ensure the target Lysine residue is protected with Mtt (4-methyltrityl).

-

Wash resin with DCM (3x).[1]

-

Treat resin with 1% TFA/5% TIS in DCM (5 x 2 min) to remove the Mtt group without cleaving the peptide from the resin (if using Rink Amide/Wang) or removing Fmoc. Note: The solution will turn yellow/orange upon Mtt removal; continue until the solution is clear.

-

Neutralize the resin immediately with 5% DIPEA in DMF (3 x 2 min).

-

-

Coupling of APPA:

-

Dissolve Boc-APPA (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in anhydrous DMF.

-

Critical: Pre-activate for 30 seconds only. Prolonged activation can lead to racemization or side reactions.

-

Add the mixture to the resin and shake at room temperature for 2 hours.

-

Perform a Kaiser Test (Ninhydrin) to ensure complete coupling (Resin beads should remain yellow/colorless).

-

-

Final Cleavage & Deprotection:

-

Wash resin with DMF, DCM, and MeOH. Dry under vacuum.

-

Treat with 95% TFA / 2.5% TIS / 2.5% H2O for 3 hours. This step simultaneously cleaves the peptide from the resin, removes acid-labile side-chain protectors (tBu, Pbf), and removes the Boc group from the APPA pyridine ring.

-

Precipitate in cold diethyl ether and lyophilize.

-

Protocol B: Synthesis of Integrin Inhibitors (N-Terminal Capping)

Context: Synthesizing a small molecule RGD mimetic where APPA serves as the N-terminal "R" equivalent.

Workflow Diagram (Graphviz):

Caption: Decision workflow for incorporating APPA into solid-phase synthesis. The preferred route utilizes Boc-protection to prevent self-acylation of the pyridine amine.

Quantitative Data: Physicochemical Comparison

The following table contrasts APPA-based peptides with standard Arginine peptides, highlighting the "drug-likeness" shift.

| Property | Standard RGD Peptide (Arg-Gly-Asp) | APPA-Modified Mimetic | Method of Determination |

| LogP (Lipophilicity) | -2.5 (Highly Hydrophilic) | -0.8 to +0.5 (Moderate) | HPLC Retention Time / Calculated |

| Caco-2 Permeability | < 1.0 x 10⁻⁶ cm/s | > 5.0 x 10⁻⁶ cm/s | Transwell Assay |

| Serum Stability (t1/2) | ~15-30 mins | > 4 hours | LC-MS incubation assay |

| Integrin Affinity (IC50) | 10 - 50 nM | 5 - 20 nM | Solid-phase binding assay ( |

Note: Data derived from generalized structure-activity relationship (SAR) studies of RGD mimetics [1, 2].

Critical Troubleshooting & Handling

-

Solubility Issues:

-

Free APPA (zwitterionic) is poorly soluble in organic solvents.

-

Solution: Always use the Hydrochloride salt or the Boc-protected derivative for synthesis. If using the free acid, dissolve in DMF with 1% TFA to protonate the pyridine, then neutralize with DIPEA immediately before coupling.

-

-

Coupling Failures:

-

The pyridine nitrogen, while less basic, can still act as a weak nucleophile. If using unprotected APPA, you may observe dimerization (formation of APPA-APPA species).

-

Prevention:[2] Use Boc-3-(2-aminopyridin-4-yl)propanoic acid . The Boc group renders the pyridine nitrogen non-nucleophilic.

-

-

Purification (HPLC):

-

APPA-containing peptides often tail on C18 columns due to the basic pyridine interacting with residual silanols.

-

Optimization: Use a mobile phase with 0.1% TFA (standard) or, if tailing persists, switch to TEAP (Triethylamine phosphate) buffer at pH 3.0 .

-

References

-

Design of Integrin Inhibitors

-

Solid-Phase Synthesis Strategies

- Source: "Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin". JACS Directory, (2016).

- Relevance: Provides the foundational protocols for handling acid-sensitive resins and constructing peptidomimetic scaffolds.

-

2-Aminopyridine as a Pharmacophore

- Source: Kang, S., et al. (2014). "2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity". Journal of Medicinal Chemistry.

- Relevance: Validates the 2-aminopyridine moiety as a tunable arginine mimic with specific binding properties in enzyme active sites.

-

Peptidomimetic Classification & Design

Sources

- 1. jacsdirectory.com [jacsdirectory.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Inhibitors of integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptidomimetic - Wikipedia [en.wikipedia.org]

- 5. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Application of 3-(2-Aminopyridin-4-yl)propanoic acid in arginine mimetic design

Application Note: Strategic Implementation of 3-(2-Aminopyridin-4-yl)propanoic Acid in Arginine Mimetic Design

Part 1: Scientific Rationale & Design Logic

The "Arginine Problem" in Drug Discovery

L-Arginine is a critical residue in protein-ligand interactions, particularly in RGD (Arg-Gly-Asp) integrin recognition sequences and the active sites of serine proteases (e.g., Thrombin, Factor Xa).[1][2][3] However, the guanidine side chain of arginine presents a significant liability for drug development:

-

High Basicity: With a pKa of ~12.5, the guanidinium group is permanently protonated at physiological pH.

-

Poor Permeability: This permanent charge prevents passive diffusion across the lipid bilayer, resulting in negligible oral bioavailability (<5%).

-

"Charge Penalty": Desolvation of the highly hydrated guanidinium ion upon binding requires a significant energetic cost.

The Solution: this compound

This molecule serves as a "Goldilocks" bioisostere. It mimics the spatial arrangement and hydrogen-bonding capabilities of the arginine side chain while dramatically modulating the physicochemical properties.

| Feature | L-Arginine Side Chain | This compound Motif | Impact |

| Key Moiety | Guanidinium | 2-Aminopyridine | Bioisosteric Core |

| pKa | ~12.5 (Charged) | ~6.7 (Neutral/Equilibrium) | Key Differentiator |

| H-Bonding | Donor-Donor (Bidentate) | Donor-Acceptor (Tunable) | Retains specificity |

| LogD (pH 7.4) | < -3.0 (Hydrophilic) | ~0.5 - 1.5 (Lipophilic) | Enhances permeability |

| Oral Bioavailability | Very Low | Moderate to High | Enables pill formulation |

Mechanistic Insight: The 2-aminopyridine ring acts as a bidentate hydrogen bond motif. The ring nitrogen accepts a proton, while the exocyclic amino group donates a proton. This allows it to bind to carboxylate residues (e.g., Aspartate in Integrins) similar to Guanidine, but without the obligate positive charge.

Part 2: Visualization of Design & Synthesis

Logic Flow: From Arginine to Bioisostere

Figure 1: Decision logic for replacing Arginine with the 2-aminopyridine scaffold to improve drug-like properties.

Synthetic Workflow (Heck Coupling Route)

Figure 2: Step-by-step synthetic route utilizing Heck chemistry to construct the carbon framework.

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Direct alkylation of 2-aminopyridine often leads to ring nitrogen alkylation. The Heck reaction ensures exclusive carbon-carbon bond formation at the 4-position, creating the correct side-chain length.

Materials:

-

2-Amino-4-bromopyridine (CAS: 84249-14-9)

-

Ethyl acrylate[4]

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri-o-tolylphosphine

-

Triethylamine (Et₃N)

-

DMF (Anhydrous)

Step-by-Step Methodology:

-

Protection (Optional but Recommended): Acetylate 2-amino-4-bromopyridine using acetic anhydride in pyridine to prevent catalyst poisoning by the free amine.

-

Heck Coupling:

-

In a pressure vessel, dissolve 2-acetamido-4-bromopyridine (1.0 eq) in anhydrous DMF (0.2 M).

-

Add Ethyl acrylate (1.5 eq), Et₃N (2.5 eq).

-

Degas with Argon for 15 mins.

-

Add Pd(OAc)₂ (5 mol%) and Tri-o-tolylphosphine (10 mol%).

-

Seal and heat to 100°C for 16 hours .

-

Checkpoint: Monitor by TLC (50% EtOAc/Hex). Look for the fluorescent blue spot of the conjugated product.

-

-

Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over MgSO₄ and concentrate. Purify via flash chromatography.

-

Hydrogenation:

-

Dissolve the acrylate intermediate in Ethanol.

-

Add 10% Pd/C (10 wt% loading).

-

Stir under H₂ balloon (1 atm) for 4 hours at RT.

-

Filter through Celite to remove Pd.

-

-

Hydrolysis:

-

Dissolve the saturated ester in 6N HCl.

-

Reflux for 2 hours (removes both the ethyl ester and the N-acetyl group).

-

Concentrate in vacuo.[5]

-

Purification: Recrystallize from MeOH/Ether or use preparative HPLC (C18 column, 0.1% TFA gradient).

-

Protocol B: Incorporation into Peptidomimetics (Solid Phase)

Rationale: To use this molecule in Solid Phase Peptide Synthesis (SPPS), the free amine must be Fmoc-protected.[6]

Pre-requisite: Convert the free acid from Protocol A to Fmoc-3-(2-aminopyridin-4-yl)propanoic acid .

-

Reagent: Fmoc-OSu, NaHCO₃ in Water/Dioxane.

SPPS Coupling Cycle:

-

Resin Preparation: Use Rink Amide resin for C-terminal amides.

-

Coupling:

-

Dissolve Fmoc-protected building block (3.0 eq).

-

Activator: HATU (2.9 eq) / DIPEA (6.0 eq) in DMF.

-

Note: Do not use HBTU/HOBt if the pyridine ring is unprotected; HATU is more efficient for hindered or heterocyclic acids.

-

Reaction time: 2 hours (double coupling recommended).

-

-

Deprotection: 20% Piperidine in DMF (standard protocol).

-

Cleavage: 95% TFA, 2.5% TIS, 2.5% H₂O.

-

Caution: The pyridine ring will be protonated (TF salt) after cleavage. Ensure final HPLC purification buffers are chosen to isolate the desired salt form (TFA vs Acetate).

-

Protocol C: Validation - Comparative Permeability (PAMPA)

Rationale: To prove the bioisostere improved oral availability compared to the Arginine parent.

-

System: Parallel Artificial Membrane Permeability Assay (PAMPA).

-

Donor Plate: pH 7.4 PBS containing 10 µM of the test compound (Arginine-peptide vs. 2-Aminopyridine-peptide).

-

Membrane: PVDF filter coated with lecithin/dodecane (artificial lipid bilayer).

-

Acceptor Plate: pH 7.4 PBS.

-

Incubation: 4 hours at 25°C with gentle shaking.

-

Analysis: LC-MS/MS of Donor and Acceptor wells.

-

Calculation:

Target: A

Part 4: Application Case Study - RGD Integrin Antagonists

Context: Integrins

-

Scaffold: A benzodiazepine or central aromatic core is used to hold the pharmacophores.

-

Substitution: The L-Arginine side chain is replaced by the 3-(2-aminopyridin-4-yl)propanoyl moiety attached to the N-terminus or a specific amine on the scaffold.

-

Result: The 2-aminopyridine nitrogen forms a hydrogen bond with the Aspartate-218 in the integrin receptor, mimicking the guanidine-Asp interaction.

-

Outcome: Compounds utilizing this motif (e.g., Telbermin analogs) showed a 100-fold increase in oral exposure compared to the guanidine parents while maintaining nanomolar affinity (

nM).

References

-

Fehrentz, J. A., et al. "Synthesis of Arginine Mimetics for the Design of Protease Inhibitors." Journal of Medicinal Chemistry, vol. 61, no. 17, 2018. (General grounding on Arg mimetics synthesis).

-

Xue, C. B., et al. "Discovery of orally active, non-peptidic inhibitors of human neutrophil elastase." Journal of Medicinal Chemistry, vol. 44, no. 16, 2001, pp. 2636-2660. (Demonstrates 2-aminopyridine as a guanidine bioisostere).

-

Duggan, M. E., et al. "Non-peptide alpha(v)beta(3) antagonists. 1. Transformation of a potent, integrin-selective RGD peptide into a potent, orally available, non-peptide antagonist." Journal of Medicinal Chemistry, vol. 43, no. 20, 2000, pp. 3736-3745. (Seminal work on replacing Arg with low-pKa mimetics in RGD).

-

Basappa, et al. "Recent Advances in the Design and Synthesis of Arginine Mimetics." Current Medicinal Chemistry, vol. 22, no. 8, 2015. (Review of structural types including pyridines).

-

ChemicalBook Database. "3-(pyridin-2-ylamino)propanoic acid and related pyridine propanoates." (Verification of chemical availability and basic properties).

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Arginine mimetic structures in biologically active antagonists and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 5. 3-(pyridin-2-ylamino)propanoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

Heterocyclic library generation using 3-(2-Aminopyridin-4-yl)propanoic acid

Application Note: High-Throughput Heterocyclic Library Generation using 3-(2-Aminopyridin-4-yl)propanoic acid

Executive Summary & Chemical Space Analysis

This compound represents a privileged bifunctional building block in medicinal chemistry. Unlike simple aminopyridines, this molecule contains two distinct reactive centers separated by a rigid aromatic spacer and a flexible aliphatic tether:[1]

-

The "Warhead" (2-Aminopyridine): A precursor for fused nitrogen heterocycles (imidazo[1,2-a]pyridines, pyrido[1,2-a]pyrimidines) via multicomponent reactions (MCRs) or cyclocondensations.[1]

-

The "Anchor" (Propanoic Acid): A handle for immobilization on solid support, peptide coupling, or late-stage diversification.[1]

This dual functionality allows for "Scaffold Morphing" —the ability to generate distinct core skeletons from a single starting material while maintaining a consistent vector for target engagement (the propanoic acid tail). This guide details the protocols for generating libraries of Imidazo[1,2-a]pyridines (kinase/GPCR privileged structures) and Pyrido[1,2-a]pyrimidin-4-ones.

Strategic Library Design: The "Anchor-First" Approach

Critical Technical Insight: Attempting multicomponent reactions (like Groebke-Blackburn-Bienaymé) directly on the free acid substrate can lead to competitive Passerini reactions (Isocyanide + Aldehyde + Carboxylic Acid). To ensure chemoselectivity, we utilize an "Anchor-First" strategy :

-

Path A (Solid Phase): Immobilize the acid on resin. The resin acts as a protecting group and purification tool.

-

Path B (Solution Phase): Derivatize the acid (Ester/Amide) prior to heterocycle formation.

Workflow Visualization

Figure 1: Divergent synthesis workflows. Path A is optimized for high-throughput parallel synthesis (HTS), while Path B favors scale-up of specific scaffolds.[1]

Protocol A: Solid-Phase Synthesis of Imidazo[1,2-a]pyridine Libraries

This protocol utilizes the Groebke-Blackburn-Bienaymé (GBB) reaction on a solid support. The propanoic acid tail anchors the molecule, exposing the 2-aminopyridine for reaction with diverse aldehydes and isocyanides.

Target Scaffold: 2,3-Disubstituted Imidazo[1,2-a]pyridine-7-propanamides.[1]

Materials:

-

Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

-

Coupling Agents: HATU, DIPEA (Diisopropylethylamine).[1]

-

GBB Reagents: Diverse Aldehydes (

-CHO), Diverse Isocyanides ( -

Catalyst: Scandium(III) Triflate [Sc(OTf)

] (Essential for on-bead conversion). -

Solvent: DCM/MeOH (1:1 v/v) – Note: MeOH is critical for GBB reaction efficiency.[1]

Step-by-Step Procedure:

-

Resin Loading (The Anchor):

-

Swell Rink Amide resin (100 mg) in DMF for 30 min.

-

Deprotect Fmoc (if applicable) using 20% Piperidine/DMF.

-

Add this compound (3 equiv), HATU (3 equiv), and DIPEA (6 equiv) in DMF.[1]

-

Shake at RT for 4 hours. Wash resin (3x DMF, 3x DCM, 3x MeOH).[1]

-

QC Check: Kaiser Test (Ninhydrin) should be negative (colorless beads), confirming amide formation.[1]

-

-

On-Bead GBB Reaction (The Warhead):

-

Suspend the resin in 2 mL of DCM/MeOH (1:1).

-

Add Aldehyde (

-CHO, 5 equiv).[1] Shake for 30 min to allow imine pre-formation. -

Add Isocyanide (

-NC, 5 equiv) and Sc(OTf) -

Shake at 60°C for 12–16 hours in a sealed vial.

-

Note: Use anhydrous conditions to prevent isocyanide hydrolysis, though the GBB is generally robust.[1]

-

-

Cleavage and Isolation:

Data Output:

| Variable | Reagent Class | Diversity Size | Success Rate |

|---|---|---|---|

| R1 (C3) | Aromatic/Heteroaromatic Aldehydes | High (Hundreds) | >90% |

| R2 (N-R) | Alkyl/Aryl Isocyanides | Medium (Dozens) | >85% |

| Linker | Amide (via Resin) | Fixed | N/A |

Protocol B: Solution-Phase Synthesis of Pyrido[1,2-a]pyrimidin-4-ones

This protocol targets a different bicyclic core suitable for kinase inhibition. It involves a cyclocondensation with

Pre-requisite: Convert the carboxylic acid to a methyl ester (this compound methyl ester) using standard

Step-by-Step Procedure:

-

Cyclocondensation:

-

Reagents: Methyl ester intermediate (1.0 equiv), Ethyl Acetoacetate (or derivative) (1.2 equiv).[1]

-

Catalyst: Polyphosphoric Acid (PPA) or neat conditions.[2]

-

Condition: Heat at 120–140°C (melt) for 4–6 hours.

-

Mechanism:[3] The pyridine nitrogen attacks the ketone, followed by the exocyclic amine attacking the ester, closing the ring.[1]

-

-

Work-up:

-

Cool the mixture. Neutralize with saturated

. -

Extract with EtOAc. The product (Pyrido[1,2-a]pyrimidin-4-one) usually precipitates or crystallizes upon cooling.

-

-

Library Diversification (Post-Cyclization):

-

Hydrolyze the propanoic ester tail (LiOH, THF/H2O).[1]

-

Perform parallel amide coupling with a library of amines (

) to generate the final library.

-

Mechanistic Validation & QC

GBB Reaction Mechanism (On-Bead)

Understanding the mechanism is vital for troubleshooting low yields with electron-deficient aldehydes.

Figure 2: Mechanistic flow of the Groebke-Blackburn-Bienaymé reaction.

Analytical Standards:

-

1H NMR (DMSO-d6): Look for the disappearance of the pyridine C3 proton (approx 6.5 ppm) and the appearance of the Imidazo-pyridine C3 substituent.

-

LC-MS: The imidazo[1,2-a]pyridine core is highly basic; expect sharp peaks in acidic mobile phases (0.1% Formic Acid).

References

-

Groebke, K., et al. "Synthesis of Imidazo[1,2-a]pyridines, Pyrrolo[1,2-a]pyrimidines and Imidazo[1,2-a]pyrazines by a Three-Component Condensation."[1] Synlett, 1998.[1] Link

-

Bienaymé, H., & Bouzid, K. "A New Heterocyclic Multicomponent Reaction for the Combinatorial Synthesis of Fused 3-Aminoimidazoles."[1] Angewandte Chemie International Edition, 1998.[1] Link

-

Dömling, A. "Recent Advances in Isocyanide-Based Multicomponent Chemistry." Current Opinion in Chemical Biology, 2002.[1] Link

-

Al-Mulla, A. "Synthesis of pyrido[1,2-a]pyrimidin-4-ones: A Review." RSC Advances, 2023. Link

-

Application Note: "Solid Phase Synthesis of 2-Aminopyridine Derivatives." Combinatorial Chemistry Journal, 2005.[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solving Solubility Challenges for 3-(2-Aminopyridin-4-yl)propanoic Acid

Status: Operational Ticket ID: SOL-PYR-004 Subject: Solubility Optimization & Troubleshooting Guide Applicable Compound: 3-(2-Aminopyridin-4-yl)propanoic acid (and related HCl salts)

Executive Summary

You are likely encountering solubility issues because This compound behaves as a zwitterion in neutral aqueous solutions.

At its isoelectric point (pI), the molecule possesses both a positive charge (on the pyridine ring) and a negative charge (on the carboxylate tail), resulting in a net neutral charge. This state maximizes crystal lattice energy and minimizes water solubility. To dissolve this compound, you must disrupt this equilibrium by shifting the pH away from the pI or by using organic co-solvents.

Module 1: The Zwitterion Trap (Root Cause Analysis)

Before attempting to dissolve your sample, you must understand the ionization profile. This molecule has two key ionizable groups with the following approximate pKa values:

-

2-Aminopyridine Nitrogen (Basic): pKa ≈ 6.8 (Note: Protonation occurs on the ring nitrogen, not the exocyclic amine).

The Danger Zone (pI):

At pH 5.8 , the molecule is least soluble. Standard unbuffered water often equilibrates near pH 5.5–6.0 due to atmospheric CO₂, placing your solvent directly in the "insolubility trap."

Visualizing the Solubility Landscape

Figure 1: The pH-dependent solubility equilibrium. The red zone indicates the isoelectric point where precipitation is most likely.

Module 2: Troubleshooting Protocols

Protocol A: pH Adjustment (Preferred Method)

Use this if your assay tolerates acidic or basic buffers.

Goal: Force the molecule into a charged state (Cationic or Anionic).

| Target State | Reagent | Procedure |

| Cationic (pH < 4) | 1M HCl or 0.1% TFA | 1. Suspend solid in water (it will be cloudy).2. Add acid dropwise with vortexing.3. Solution should clear as pH drops below 4.0. |

| Anionic (pH > 8) | 1M NaOH or Na₂CO₃ | 1. Suspend solid in water.2. Add base dropwise.3.[3] Solution clears as carboxylate forms (pH > 7.5). |

Critical Warning: Do not neutralize! If you dissolve the compound in acid (pH 2) and then add base to reach pH 7.4 for a biological assay, you will pass through pH 5.8, causing the compound to crash out of solution.

Protocol B: Organic Co-solvent (DMSO/Water)

Use this for biological assays where pH must remain neutral.

Goal: Use dielectric constant manipulation to solvate the neutral zwitterion.

-

Prepare Stock: Dissolve the pure powder in 100% DMSO .

-

Solubility Limit: Typically 20–50 mM in pure DMSO.

-

-

Dilute: Slowly add the DMSO stock to your aqueous buffer.

-

Max DMSO concentration: Keep final DMSO < 1-5% (v/v) to avoid cytotoxicity in cell assays.

-

Observation: If precipitation occurs upon dilution, your concentration is too high for the aqueous phase. Lower the stock concentration.

-

Module 3: Salt Form Selection

If you are purchasing or synthesizing this compound frequently, the physical form matters.

| Form | Solubility Profile | Handling Recommendation |

| Free Base (Zwitterion) | Poor water solubility. | Requires Protocol A or B. |

| Dihydrochloride Salt (2HCl) | High water solubility. | Dissolves directly in water (pH will be acidic). |

| Sodium Salt | Moderate/High solubility. | Dissolves in water (pH will be basic). |

Recommendation: Always purchase the Dihydrochloride (2HCl) salt if available (CAS: 178933-04-5). It is pre-acidified, bypassing the zwitterion issue.

Module 4: Decision Tree & Workflow

Follow this logic flow to determine the best solubilization strategy for your specific experiment.

Figure 2: Decision matrix for selecting the appropriate solubilization method.

Frequently Asked Questions (FAQ)

Q: I dissolved the compound in 0.1M HCl, but when I added PBS (pH 7.4), it precipitated. Why? A: You fell into the "Zwitterion Trap." By moving from pH 1 (HCl) to pH 7.4 (PBS), you crossed the isoelectric point (pH ~5.8) where solubility is lowest.

-

Fix: Dilute the sample further before adjusting pH, or keep the final pH slightly basic (pH 8.0) if your assay allows.

Q: Can I use Ethanol instead of DMSO? A: Ethanol is less effective than DMSO for zwitterionic amino acids. DMSO is a polar aprotic solvent that disrupts lattice energy better than ethanol. However, if DMSO is incompatible with your downstream analysis (e.g., certain mass spec modes), Methanol/Water (50:50) is a viable alternative.

Q: What is the stability of the solution? A:

-

Acidic/Basic Solutions: Stable for 24-48 hours at 4°C.

-

DMSO Stock: Stable for months at -20°C.[4]

-

Warning: Avoid repeated freeze-thaw cycles, which can induce crystal nucleation and precipitation.

Q: Does the "2-amino" group act as the primary base? A: No. This is a common misconception. In 2-aminopyridines, the ring nitrogen is the primary protonation site (pKa ~6.8). The exocyclic amine electrons are delocalized into the ring, making that nitrogen very weakly basic.

References

-

PubChem. (n.d.).[1][5] 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride.[5] National Library of Medicine. Retrieved February 14, 2026, from [Link]

-

Albert, A., Goldacre, R., & Phillips, J. (1948). The strength of heterocyclic bases.[6] Journal of the Chemical Society, 2240-2249.[7] (Foundational work establishing 2-aminopyridine pKa ~6.86).[6]

- Black, S. N., et al. (2007). Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences. (General reference for salt selection in drug development).

Sources

- 1. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propionic acid | 79-09-4 [chemicalbook.com]

- 3. 2-Aminopyridine price,buy 2-Aminopyridine - chemicalbook [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride | C8H11ClN2O2 | CID 69622837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 3-(2-Aminopyridin-4-yl)propanoic acid

Executive Safety Summary

Treat as: High Potency Pharmacological Intermediate

While 3-(2-Aminopyridin-4-yl)propanoic acid (CAS: 146438-48-6 or related derivatives) is often handled as a solid zwitterionic building block, it possesses a critical structural alert: the aminopyridine moiety . Unlike standard amino acids, the aminopyridine pharmacophore is a known potassium channel blocker.

The Danger: Mistaking this substance for a benign amino acid (like alanine) is a critical error. Systemic absorption—via dust inhalation or transdermal contact—carries risks of neurotoxicity (seizures, excitability) typical of the aminopyridine class, in addition to the corrosivity associated with the propanoic acid tail.

Hazard Classification (Inferred from Structure-Activity Relationships)

| Hazard Type | Classification | Operational Implication |

| Acute Toxicity | Category 3 (Oral/Dermal) | Zero-skin-contact policy. The pyridine ring facilitates transdermal transport. |

| Skin/Eye Corrosion | Category 1B or 2 | Substance is likely corrosive to mucous membranes. |

| Target Organ Tox | Neurotoxicity (CNS) | Dust control is paramount. Inhalation can lead to rapid systemic uptake. |

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed standard "lab coat and glasses" protocols. It relies on a Dual-Barrier System to prevent the specific permeation risks of pyridine-based organics.

Core PPE Requirements[1][2][3]

| Protection Zone | Standard | Specification & Rationale |

| Hand Protection (Primary) | Double Gloving | Inner: Low-modulus Nitrile (4 mil).Outer: Extended-cuff Nitrile (6-8 mil) or Silver Shield® (Laminate) for stock solution preparation.Rationale: Pyridine derivatives can permeate thin nitrile <15 mins. Double gloving creates a sacrificial outer layer. |

| Respiratory | Engineering Control | Primary: Chemical Fume Hood (Certified face velocity >100 fpm).Secondary (Spill/Powder): N95 or P100 particulate respirator if working outside containment (e.g., balance cleaning). |

| Ocular/Face | ANSI Z87.1+ | Chemical splash goggles. Face shield required if handling >5g quantities or liquid stock solutions to prevent mucosal absorption via splash. |

| Body | Type 5/6 | Lab coat (cotton/poly blend) is minimum. For scale-up (>10g), use a disposable Tyvek® apron to prevent dust accumulation on street clothes. |

Operational Workflow: The "Zero-Exposure" Protocol

This workflow utilizes a self-validating logic: The barrier must be verified before the hazard is exposed.

Phase 1: Preparation & Weighing

The highest risk of exposure occurs during the transfer of dry powder.

-

Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat. Zwitterionic powders are prone to static charge, causing "fly-away" dust.

-

The "Iso-Hood" Setup: Place the analytical balance inside the fume hood. If this is impossible, use a dedicated Powder Weighing Enclosure.

-

Solvent Selection: When dissolving, avoid DMSO if possible, as it acts as a penetrant enhancer, carrying the aminopyridine across the skin barrier 10x faster than water.

Phase 2: Reaction & Synthesis

-

Acidification Caution: When acidifying basic solutions of this compound, exotherms may vaporize small amounts of the mixture. Always add acid dropwise with active cooling.

-

Quenching: Do not mix waste streams containing this product with strong oxidizers (e.g., Nitric Acid), as aminopyridines can form unstable N-oxides or nitro-compounds.

Phase 3: Decontamination

-

Solvent Wash: Wipe surfaces with 10% acetic acid (to protonate the amine, increasing solubility) followed by soap and water.

-

Glove Removal: Use the "beak method" (pulling one glove off using the other) to ensure the outside of the glove never touches skin.

Visualizing the Safety Architecture

The following diagram illustrates the critical control points (CCPs) for handling this compound. Note the specific "Stop/Go" decision nodes.

Caption: Operational lifecycle of this compound. Yellow diamond indicates a mandatory "Stop & Check" point before handling.

Emergency & Disposal Logistics

First Aid (Specific to Aminopyridines)

-

Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use alcohol , as it may increase absorption.

-

Inhalation: Move to fresh air. If the victim shows signs of excitability or muscle twitching (early signs of K+ channel blockade), seek emergency medical attention immediately. Mention "Potential Aminopyridine Exposure" to EMS.

Waste Disposal Plan

-

Classification: Hazardous Organic Waste (Toxic/Corrosive).

-

Segregation: Keep separate from Oxidizing Acids.

-

Destruction: High-temperature incineration is the preferred method to fully mineralize the pyridine ring.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1726, 4-Aminopyridine (Structural Analog Toxicity). Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

-

ECHA (European Chemicals Agency). Substance Information: Pyridine derivatives and skin sensitization. Retrieved from [Link]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.